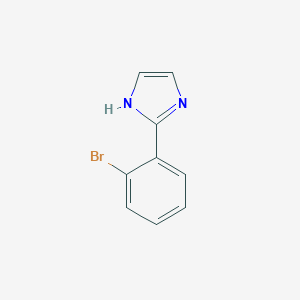

2-(2-bromophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTCUTLBCVWIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434909 | |

| Record name | 2-(2-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162356-38-9 | |

| Record name | 2-(2-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(2-bromophenyl)-1H-imidazole. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and biological relevance.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in various chemical and biological systems. While specific experimental data for this compound is limited in publicly available literature, the following tables summarize known values, data from its structural isomer 2-(4-bromophenyl)-1H-imidazole, and computationally predicted properties to provide a comprehensive profile.

Table 1: Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem CID: 10059448[1] |

| Molecular Weight | 223.07 g/mol | PubChem CID: 10059448[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CN2)Br | PubChem CID: 10059448[1] |

| InChI Key | LMTCUTLBCVWIFS-UHFFFAOYSA-N | PubChem CID: 10059448[1] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | >250 °C | Experimental value for 2-(4-bromophenyl)-1H-imidazole. The ortho-isomer is expected to have a different but likely high melting point. | ChemBlink[2] |

| Boiling Point | Not available | Experimental data not found. | - |

| Solubility | Very slightly soluble (0.25 g/L at 25 °C) | Calculated value for 2-(4-bromophenyl)-1H-imidazole. Expected to be soluble in organic solvents like DMSO and DMF. | ChemBlink[2] |

| pKa | ~5-7 | Estimated based on the pKa of imidazole (7.2) and the electron-withdrawing effect of the bromophenyl group. | General Chemical Knowledge[3][4] |

| LogP (predicted) | 2.4 | A measure of lipophilicity. | PubChem CID: 10059448[1] |

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of both the imidazole and bromophenyl moieties.

-

Imidazole Ring Reactivity : The imidazole ring is aromatic and possesses both a slightly acidic proton on one nitrogen and a basic site on the other. It can undergo electrophilic substitution, although it is generally less reactive than pyrrole. The nitrogen atoms can also act as ligands for metal ions.[4]

-

Bromophenyl Group Reactivity : The bromine atom on the phenyl ring is a versatile functional group for further synthetic modifications. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This makes this compound a useful building block in medicinal chemistry for the generation of compound libraries.

-

Acidity and Basicity : The imidazole moiety is amphoteric. The N-H proton can be abstracted by a strong base, while the lone pair on the other nitrogen atom can be protonated by an acid. The pKa of the conjugate acid is influenced by the electron-withdrawing nature of the 2-bromophenyl substituent.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approximate the melting point.

-

Observe the sample through the magnifying lens. Once melting is observed, turn off the apparatus and allow it to cool.

-

Prepare a new sample and set the heating rate to be slow (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample.

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane)

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the first solvent to be tested.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble in that solvent. If some or all of the solid remains, it is partially soluble or insoluble.

-

Record the observations.

-

Repeat the procedure for each of the selected solvents.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the imidazole ring.

Materials:

-

This compound sample

-

pH meter with a suitable electrode

-

Burette

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water (or a suitable solvent system if the compound is not water-soluble)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a co-solvent system if necessary) in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and allow the reading to stabilize. Record the initial pH.

-

Fill the burette with the standardized strong acid solution.

-

Add the acid titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes significantly and then begins to level off again.

-

To determine the basic pKa, repeat the procedure by titrating a fresh sample solution with the standardized strong base solution.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plot can be used for more accurate determination of the equivalence point and pKa.

Potential Biological Activity and Signaling Pathway

Imidazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[5][6][7][8] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Proposed Mechanism of Action: COX-2 Inhibition

The following diagram illustrates the general pathway of inflammation mediated by COX-2 and the point of intervention for an inhibitor like a 2-aryl-imidazole derivative.

Caption: COX-2 signaling pathway and point of inhibition.

Synthesis Workflow

The synthesis of 2-aryl-1H-imidazoles can be achieved through various methods. A common approach is the Radziszewski synthesis or variations thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The following workflow outlines a general synthesis for a 2-aryl-imidazole.

References

- 1. This compound | C9H7BrN2 | CID 10059448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 176961-53-8, 2-(4-Bromophenyl)-1H-imidazole - chemBlink [ww.chemblink.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. isca.me [isca.me]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound|High-Purity Research Chemical [benchchem.com]

An In-depth Technical Guide to 2-(2-bromophenyl)-1H-imidazole: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-bromophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, properties, and relevant synthetic protocols, offering valuable insights for its application in research and development.

Chemical Structure and Identification

This compound is a derivative of imidazole featuring a 2-bromophenyl substituent at the second position of the imidazole ring.

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₉H₇BrN₂ |

| PubChem CID | 10059448[1] |

| CAS Number | Not explicitly assigned. Related isomers include 4-(2-bromophenyl)-1H-imidazole (CAS: 450415-78-8)[2][3] and the benzimidazole analogue, 2-(2-bromophenyl)-1H-benzimidazole (CAS: 13275-42-8).[4] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 223.07 g/mol |

| Monoisotopic Mass | 221.979 g/mol |

| Topological Polar Surface Area | 28.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| LogP (calculated) | 2.5 |

Synthesis and Experimental Protocols

The synthesis of substituted imidazoles can be achieved through various established methods. A common approach involves the condensation of an alpha-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For this compound, a plausible synthetic route is the reaction of a glyoxal derivative, 2-bromobenzaldehyde, and ammonium acetate.

General One-Pot Synthesis of Imidazole Derivatives

A widely used method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction and its modifications. A representative one-pot synthesis is described below.

Experimental Protocol:

-

A mixture of an appropriate α-dicarbonyl compound (1 mmol), 2-bromobenzaldehyde (1 mmol), and ammonium acetate (2-3 mmol) in glacial acetic acid (5-10 mL) is prepared.

-

The reaction mixture is heated to reflux (approximately 120 °C) for 1-2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

This is a generalized protocol and may require optimization for specific substrates and scales.

Spectroscopic Characterization

The structure of synthesized this compound would be confirmed using standard spectroscopic techniques. Based on analogous structures, the expected spectral data are as follows:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl ring (multiplets in the range of δ 7.0-8.0 ppm), imidazole ring protons (singlets or doublets between δ 7.0-7.5 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbon atoms of the bromophenyl and imidazole rings in the aromatic region (δ 110-150 ppm). |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the bromine atom. |

For the related compound, 1-benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole, the following data has been reported:

-

IR (neat, cm⁻¹): 3062, 2927, 1661, 1595, 1472, 1358, 1262, 1183, 1023, 745.[5]

-

¹H NMR (500 MHz, CDCl₃): δ 5.28 (s, 2H), 7.09 (t, J = 7.5 Hz, 1H), 7.15 (d, J = 7.5 Hz, 2H), 7.31 (t, J = 7.0 Hz, 1H), 7.37 (t, J = 7.5 Hz, 3H), 7.41–7.42 (m, 3H), 7.59–7.62 (m, 3H), 7.79 (s, 1H), 8.19 (d, J = 8.0 Hz, 1H).[5]

-

¹³C NMR (125 MHz, CDCl₃): δ 50.6, 120.7, 121.3, 126.6, 127.5, 127.9, 127.9, 128.7, 129.0, 129.1, 130.3, 130.5, 133.5, 134.5, 136.8, 138.8, 147.7.[5]

-

HRMS: calcd for C₂₂H₁₈BrN₂ ([M + H]⁺), 389.0653; found, 389.0663.[5]

Potential Applications in Drug Discovery and Materials Science

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] The presence of the 2-bromophenyl group on the imidazole ring provides a versatile handle for further chemical modifications, making this compound a valuable building block for creating libraries of novel compounds for drug discovery.

Potential Biological Activities

While specific biological data for this compound is not extensively reported, derivatives of bromophenyl-imidazoles are known to exhibit a range of pharmacological activities, including:

-

Anti-inflammatory Activity: Some imidazole analogs act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]

-

Anticancer Activity: The imidazole core is found in various anticancer agents.[7] For instance, some triarylimidazole derivatives are known inhibitors of BRAF kinase, a key protein in the MAPK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma.[8]

-

Antimicrobial and Antifungal Properties: The imidazole ring is a core component of many antifungal drugs.[6]

Potential Signaling Pathway Modulation

Based on the activities of related compounds, this compound derivatives could potentially modulate key cellular signaling pathways implicated in various diseases.

Caption: Potential signaling pathways modulated by bromophenyl-imidazole derivatives.

This diagram illustrates that derivatives of bromophenyl-imidazoles may act as inhibitors of key kinases like BRAF within the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[8][9] Additionally, the imidazole scaffold has been implicated in the modulation of other critical pathways such as the Hedgehog signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its versatile structure, particularly the presence of a reactive bromine atom, allows for extensive chemical derivatization. While detailed biological data for this specific compound is limited, the well-established pharmacological importance of the imidazole scaffold and its bromophenyl derivatives suggests that it is a promising starting point for the development of new molecules with a range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C9H7BrN2 | CID 10059448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. enao.lookchem.com [enao.lookchem.com]

- 4. 13275-42-8|2-(2-Bromophenyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound|High-Purity Research Chemical [benchchem.com]

- 7. ijfmr.com [ijfmr.com]

- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of imidazole derivatives, bromophenyl imidazoles have emerged as a particularly promising class of molecules with a diverse pharmacological profile. The introduction of a bromophenyl group can significantly influence the physicochemical properties and biological activity of the parent imidazole, leading to enhanced potency and selectivity for various therapeutic targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of bromophenyl imidazole compounds, with a focus on their potential as anticancer and antifungal agents. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development in this area.

Discovery and Synthesis

The synthesis of bromophenyl imidazole derivatives is often achieved through multi-component reactions, providing a versatile and efficient means to generate a library of substituted imidazoles. A common and effective method is the Debus-Radziszewski reaction and its modifications, which involves the condensation of a dicarbonyl compound (like benzil), an aldehyde (such as a bromobenzaldehyde), and ammonia (often from ammonium acetate).

One notable example is the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole. This compound and its derivatives have been a focus of research due to their significant biological activities.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles, adapted from established methods.[1][2]

Materials:

-

Benzil

-

4-Bromobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid or n-butanol

-

Ethanol (for recrystallization)

-

Sodium thiosulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (1 equivalent), 4-bromobenzaldehyde (1 equivalent), and ammonium acetate (5-10 equivalents).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or n-butanol, to the flask. The choice of solvent can influence reaction time and yield.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 1 to 24 hours, depending on the specific reactants and solvent used. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water or a solution of sodium thiosulfate to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual ammonium acetate and solvent.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Therapeutic Potential

Bromophenyl imidazole compounds have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases, particularly as antifungal agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of bromophenyl imidazole derivatives against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

Quantitative Data: Anticancer Activity of Bromophenyl and Related Imidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazole derivatives against various cancer cell lines.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | p-Bromophenyl | A549 (Lung) | 6.60 | [4] |

| HeLa (Cervical) | 3.24 | [4] | ||

| SGC-7901 (Gastric) | 5.37 | [4] | ||

| 10 | 1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl | A549 (Lung) | 3.31 | [5] |

| C-IVg | 1,5-Diphenyl, 2-iodo, 4-hydroxymethyl with 2,4-dinitrophenyl | MDA-MB-435S (Breast) | 57.18 (% inhibition at 20 µg/mL) | [6] |

| 6f | 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | A549 (Lung) | 15 | [7] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9][10][11][12]

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Bromophenyl imidazole compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromophenyl imidazole compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antifungal Activity

Certain bromophenyl imidazole derivatives have also shown promise as antifungal agents, exhibiting inhibitory activity against various fungal strains. Their mechanism of action is often linked to the disruption of fungal cell membrane integrity.

Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for commercially available imidazole antifungal agents against common fungal pathogens. While specific MIC data for novel bromophenyl imidazoles is an active area of research, these values for established drugs provide a benchmark for comparison.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Clotrimazole | Candida albicans | 0.03 - 16 | [13][14] |

| Candida glabrata | 0.25 - 1 | [14] | |

| Fluconazole | Candida albicans | 0.25 - 64 | [13][14] |

| Candida glabrata | 8 - 16 | [14] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many imidazole derivatives, including those with bromophenyl substitutions, are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Two such pathways are the PI3K/Akt/mTOR and the p38 MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[15][16][17] Its aberrant activation is a common feature in many types of cancer.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by bromophenyl imidazole compounds.

p38 MAPK Signaling Pathway

The p38 MAPK pathway plays a complex, context-dependent role in cancer, capable of both promoting and suppressing tumors.[18][19][20][21] It is a key regulator of cellular responses to stress, inflammation, and apoptosis.

Caption: The p38 MAPK signaling pathway, which can be modulated by bromophenyl imidazole compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.[22][23][24][25][26]

Materials:

-

Purified recombinant kinase (e.g., PI3K, Akt, p38 MAPK)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Bromophenyl imidazole compound (dissolved in DMSO)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the bromophenyl imidazole compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: In the wells of an assay plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the kinase reaction and measure the kinase activity. The method of detection will depend on the assay kit used. For example, with an ADP-Glo™ kit, a reagent is added to convert the ADP produced during the kinase reaction into a luminescent signal.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. The signal intensity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental and Logical Workflow

The discovery and preclinical development of bromophenyl imidazole compounds as therapeutic agents follow a structured workflow.

Caption: A generalized workflow for the discovery and development of bromophenyl imidazole compounds.

Conclusion

Bromophenyl imidazole compounds represent a versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and amenability to structural modification allow for the creation of diverse chemical libraries for biological screening. The potent anticancer and antifungal activities demonstrated by many of these compounds, coupled with an increasing understanding of their mechanisms of action involving key cellular signaling pathways, underscore their potential for further preclinical and clinical development. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells [mdpi.com]

- 4. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. ijprajournal.com [ijprajournal.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro antifungal sensitivity of fluconazole, clotrimazole and nystatin against vaginal candidiasis in females of childbearing age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Identification and in vitro antifungal susceptibility of vaginal Candida spp. isolates to fluconazole, clotrimazole and nystatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. zider.free.fr [zider.free.fr]

- 21. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. In vitro kinase assay [protocols.io]

- 25. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bmglabtech.com [bmglabtech.com]

Spectroscopic and Synthetic Profile of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and a plausible synthetic route for 2-(2-bromophenyl)-1H-imidazole. The information is compiled from various sources to offer a detailed resource for researchers working with this and related heterocyclic compounds.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for this compound. Due to the limited availability of a complete experimental dataset for this specific molecule in a single source, data from closely related analogs are included for comparative purposes and are duly noted.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound are detailed below.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |

| Imidazole H-4/H-5 | 7.10 - 7.30 | m | - | General Imidazoles |

| Imidazole N-H | 10.0 - 12.5 | br s | - | General Imidazoles |

| Phenyl H-3' | 7.60 - 7.70 | dd | ~8.0, 1.5 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl H-4' | 7.35 - 7.45 | td | ~7.5, 1.5 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl H-5' | 7.20 - 7.30 | td | ~7.5, 1.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl H-6' | 7.90 - 8.00 | dd | ~8.0, 1.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference Compound |

| Imidazole C-2 | 145.0 - 148.0 | General 2-Aryl Imidazoles |

| Imidazole C-4/C-5 | 120.0 - 128.0 | General 2-Aryl Imidazoles |

| Phenyl C-1' | 131.0 - 133.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl C-2' (C-Br) | 121.0 - 123.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl C-3' | 133.0 - 134.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl C-4' | 127.0 - 128.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl C-5' | 129.0 - 130.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

| Phenyl C-6' | 130.0 - 131.0 | 1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1] |

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compound |

| N-H Stretch | 3400 - 3200 (broad) | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |

| Aromatic C-H Stretch | 3100 - 3000 | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |

| C=N Stretch (imidazole) | 1620 - 1580 | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |

| C=C Stretch (aromatic) | 1600 - 1450 | 2-(Aryl)-4,5-diphenyl-1H-imidazoles[2] |

| C-Br Stretch | 680 - 515 | General Aryl Bromides |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is shown in Table 4.

Table 4: Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 222.98/224.98 | Molecular ion peak with isotopic pattern for one bromine atom. |

| [M+H]⁺ | 223.99/225.99 | Protonated molecular ion. |

Experimental Protocols

This section outlines a general and plausible experimental protocol for the synthesis and spectroscopic characterization of this compound, adapted from established methods for the synthesis of 2-aryl-imidazoles.

A common and effective method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Materials:

-

Glyoxal (40% aqueous solution)

-

2-Bromobenzaldehyde

-

Ammonium hydroxide (concentrated)

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of glyoxal (1.1 equivalents) in ethanol, add 2-bromobenzaldehyde (1.0 equivalent).

-

Cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide (2.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

NMR Spectroscopy:

-

Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of the bromine atom.

Visualizations

The following diagrams illustrate the general structure and a plausible synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for characterization.

References

Potential Research Applications of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-bromophenyl)-1H-imidazole is a versatile heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a biologically active imidazole core and a synthetically amenable bromophenyl substituent, position it as a valuable scaffold for the development of novel therapeutic agents. The imidazole moiety is a known pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The presence of a bromine atom on the phenyl ring offers a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This technical guide explores the potential research applications of this compound, summarizing its synthetic routes, and detailing its prospective roles in anticancer, anti-inflammatory, and antimicrobial research based on the activities of its derivatives.

Introduction

The imidazole ring is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities.[1][2] The 2-aryl-1H-imidazole scaffold, in particular, has been the subject of extensive research, leading to the discovery of potent modulators of various biological targets. This compound combines the therapeutic potential of the imidazole core with the synthetic versatility of an aryl bromide. The bromine atom can be readily functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the systematic exploration of chemical space around the core scaffold. This adaptability makes it an ideal starting material for the synthesis of targeted libraries of compounds for lead optimization in drug discovery programs.

Synthesis of this compound

The synthesis of 2-aryl-1H-imidazoles can be achieved through several established methods. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt, known as the Radziszewski synthesis. For the synthesis of this compound, a typical route would involve the reaction of a glyoxal derivative with 2-bromobenzaldehyde and a source of ammonia.

A representative synthetic workflow is depicted below:

Figure 1: A generalized workflow for the synthesis of this compound.

Potential Research Applications

While specific biological data for this compound is limited in the public domain, the extensive research on its derivatives provides a strong rationale for its exploration in several therapeutic areas.

Anticancer Activity

Derivatives of the 2-aryl-1H-imidazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.

3.1.1. Kinase Inhibition

Many 2-aryl-imidazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, derivatives of this scaffold have been shown to inhibit kinases such as p38 MAP kinase and Transforming Growth Factor β-activated kinase 1 (TAK1), which are involved in inflammatory responses and cell survival.[3][4] The general structure of this compound provides a foundation for designing selective kinase inhibitors.

A potential signaling pathway that could be targeted by derivatives of this compound is the p38 MAPK pathway, which is involved in cellular stress responses, inflammation, and apoptosis.

Figure 2: Potential inhibition of the p38 MAPK pathway by this compound derivatives.

3.1.2. Cytotoxicity in Cancer Cell Lines

Table 1: Cytotoxicity Data for Representative 2-Aryl-1H-Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Not Specified | Good Activity | [5] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Not Specified | Good Activity | [5] |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [4] |

Note: The data presented are for derivatives and not the core compound this compound.

Anti-inflammatory Activity

The imidazole nucleus is a key component of many anti-inflammatory drugs. Derivatives of 2-aryl-imidazoles have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of Representative Imidazole Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Phenyl derivatives of fused imidazole systems | Carrageenan-induced edema | Active | [6] |

| Pyrazolone derivatives of imidazole | In-vitro anti-inflammatory | Up to 75% inhibition | [7] |

Note: The data presented are for derivatives and not the core compound this compound.

Antimicrobial Activity

The imidazole scaffold is the basis for a major class of antifungal agents (azoles) and is also found in compounds with antibacterial properties. The investigation of 2-aryl-imidazole derivatives has revealed promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Representative Imidazole Derivatives

| Compound/Derivative | Organism(s) | MIC (µg/mL) | Reference |

| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1) | Various bacterial and fungal strains | 25-200 | [8] |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Active at 100-200 µ g/disc | [9] |

Note: The data presented are for derivatives and not the core compound this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential applications of this compound and its derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, COX-1 or COX-2 enzyme solution, arachidonic acid (substrate), and TMPD solution.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the compound.

-

Assay Procedure:

-

Add 150 µL of the reaction buffer to each well of a 96-well plate.

-

Add 10 µL of heme to each well.

-

Add 10 µL of the enzyme solution (COX-1 or COX-2) to each well.

-

Add 10 µL of the test compound solution at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.

-

-

Absorbance Measurement: Immediately read the absorbance at 590 nm at multiple time points using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the creation of diverse libraries of compounds, and the known biological activities of its derivatives strongly suggest its potential in anticancer, anti-inflammatory, and antimicrobial research. The experimental protocols provided in this guide offer a framework for the initial biological evaluation of this compound and its future analogs. Further investigation is warranted to determine the specific biological activities and mechanisms of action of this compound itself, which will be crucial for unlocking its full therapeutic potential.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Literature review on the synthesis of imidazole derivatives.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the core methodologies for synthesizing imidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique structural features of the imidazole ring allow for diverse biological activities, making its derivatives valuable as antibacterial, antifungal, anticancer, and anti-inflammatory agents. This guide details key experimental protocols, presents comparative quantitative data, and visualizes synthetic pathways to facilitate research and development in this critical area.

Core Synthetic Methodologies

The synthesis of the imidazole ring can be broadly categorized into several key methodologies, each with its own advantages and limitations. The choice of a specific synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The most prominent methods include the Debus-Radziszewski synthesis, the Markwald synthesis, and various modern approaches that utilize catalysts and alternative energy sources to improve efficiency and sustainability.

The Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis is a classic and versatile method for preparing polysubstituted imidazoles.[1][2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] The reaction can be performed under various conditions, including conventional heating and microwave irradiation, and can be catalyzed by acids.[3] A general representation of this synthesis is the reaction of benzil, an aromatic aldehyde, and ammonium acetate.[3]

A proposed workflow for a typical Debus-Radziszewski synthesis is outlined below:

A representative experimental protocol for the synthesis of 2,4,5-trisubstituted imidazoles via a microwave-assisted Debus-Radziszewski reaction is as follows:

-

Reactant Mixture Preparation: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (3 mmol).[4]

-

Catalyst and Solvent (Optional): If a catalyst is used, it is added at this stage. For solvent-free conditions, no solvent is added. For solvent-based reactions, an appropriate solvent like ethanol is added.[3]

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power (e.g., 400 W) for a designated time (typically 4-9 minutes).[4]

-

Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the reaction is performed in a solvent, the solvent is removed under reduced pressure. The crude product is then typically washed with water or another suitable solvent to remove any water-soluble byproducts.[5]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure trisubstituted imidazole.[5]

The Markwald Synthesis

The Markwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles.[6][7] This reaction involves the cyclization of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate or an alkyl isothiocyanate.[7] The resulting 2-mercaptoimidazole can then be desulfurized through various oxidative methods to yield the corresponding imidazole.[7]

The logical relationship in the Markwald synthesis can be visualized as follows:

A general experimental procedure for the synthesis of 2-mercaptoimidazole is as follows:

-

Preparation of Starting Material: To a solution of 2 N hydrochloric acid, aminoacetaldehyde dimethylacetal is added under a nitrogen atmosphere.[8]

-

Addition of Thiocyanate: Potassium thiocyanate is then added to the mixture.[8]

-

Heating: The reaction mixture is heated to approximately 98°C and stirred for 2 hours.[8]

-

Cooling and Isolation: The mixture is allowed to cool to room temperature, and then further cooled to 5°C.[8]

-

Filtration and Drying: The resulting solid is collected by filtration and dried under vacuum to yield the 2-mercaptoimidazole product.[8]

Modern Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing imidazole derivatives. These include catalyst-based syntheses, often under solvent-free conditions, and microwave-assisted reactions.

A variety of heterogeneous and homogeneous catalysts have been employed to facilitate imidazole synthesis. These catalysts can increase reaction rates, improve yields, and allow for milder reaction conditions. For example, ZSM-11 zeolite has been used as a reusable heterogeneous catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions.[5]

A typical procedure for a catalyst-based, solvent-free synthesis is as follows:

-

Catalyst Activation: The ZSM-11 zeolite catalyst is activated by heating at 550°C for 5 hours.[5]

-

Reactant and Catalyst Mixing: In a round-bottom flask, benzil (1 mmol), an aldehyde (1 mmol), an aniline (1 mmol), ammonium acetate (3 mmol), and the activated ZSM-11 zeolite (0.05 g) are combined.[5]

-

Heating: The mixture is heated in an oil bath at 110°C with continuous stirring for approximately 30 minutes.[5]

-

Work-up and Catalyst Recovery: After cooling, ethanol is added to the crude product. The catalyst is separated by filtration and washed with acetone.[5]

-

Purification: The crude product is obtained by solvent evaporation and further purified by recrystallization from ethanol.[5]

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of Trisubstituted Imidazoles

| Entry | Method | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Microwave-assisted | Lactic Acid | 160°C | - | 92 | [3] |

| 2 | Microwave-assisted | Amberlyst A-15 | Solvent-free | - | High | [3] |

| 3 | Microwave-assisted | Fly Ash | Solvent-free | - | 92-98 | [9] |

| 4 | Ultrasound-assisted | Diethyl bromophosphate | 35 kHz | - | 97 | [3] |

| 5 | Conventional Heating | Silicotungstic acid (7.5%) | Ethanol, reflux | - | 94 | [3] |

Table 2: Synthesis of Tetrasubstituted Imidazoles

| Entry | Method | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Solvent-free | ZSM-11 zeolite | 110°C | 30 min | High | [5] |

| 2 | Solvent-free | SbCl3/SiO2 | 120°C | - | High | [10] |

| 3 | Conventional Heating | Niobia supported heteropoly tungstate | 140°C | 1.5-2.0 h | - | [11] |

| 4 | Microwave-assisted | Niobia supported heteropoly tungstate | - | 1.0-3.0 min | - | [11] |

| 5 | One-pot | Preyssler-type heteropoly acid | Refluxing ethanol | - | High | [12] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in imidazole synthesis.

This guide has provided a detailed overview of the synthesis of imidazole derivatives, focusing on key methodologies, experimental protocols, and comparative data. The inclusion of visual diagrams aims to enhance the understanding of the synthetic pathways and workflows, thereby supporting the efforts of researchers and professionals in the field of drug discovery and development. The continuous evolution of synthetic methods promises to deliver even more efficient, selective, and sustainable routes to this important class of heterocyclic compounds.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. wjpsonline.com [wjpsonline.com]

- 8. 2-MERCAPTOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives | Bentham Science [eurekaselect.com]

- 10. ias.ac.in [ias.ac.in]

- 11. ijacskros.com [ijacskros.com]

- 12. researchgate.net [researchgate.net]

The Bromophenyl Group: A Versatile Workhorse in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The bromophenyl group is a cornerstone functional group in the toolkit of synthetic organic chemists, particularly within the pharmaceutical and materials science industries. Its prevalence in commercially available starting materials, coupled with its well-defined and versatile reactivity, makes it an invaluable synthon for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the bromophenyl group, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction to the Reactivity of the Bromophenyl Group

The reactivity of the bromophenyl group is primarily dictated by the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine results in a polarized bond, with a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. However, the most significant utility of the bromophenyl group lies in its ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions. In these reactions, the C-Br bond is readily cleaved through oxidative addition to a low-valent metal center, typically palladium, initiating a catalytic cycle that results in the formation of new bonds.

The reactivity of the bromophenyl group can be modulated by both electronic and steric effects. Electron-withdrawing groups on the phenyl ring can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.[1][2] Steric hindrance, particularly at the positions ortho to the bromine atom, can also influence reaction rates and, in some cases, necessitate the use of specialized bulky phosphine ligands to achieve efficient coupling.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the synthesis of pharmaceuticals and functional materials.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a bromophenyl group and an organoboron compound, such as a boronic acid or ester.[7][8] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generally low toxicity of the boron-containing reagents.[9][10]

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11][12]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Bromophenyl Derivatives

| Entry | Bromophenyl Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobiphenyl | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | >95[13] |

| 2 | 2-(2-Bromophenyl)azetidine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies[14] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good[15] |

| 4 | (3-Bromophenyl)(4-methoxyphenyl)methanone | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | Varies[9] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobiphenyl [13]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobiphenyl (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A generalized experimental workflow for cross-coupling reactions.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an aryl halide, such as a bromophenyl derivative, and an alkene.[1][16] This reaction is a powerful tool for the synthesis of substituted alkenes.[17] The reactivity in the Heck reaction is influenced by the electronic nature of the bromophenyl substrate, with electron-deficient bromides generally showing higher reactivity.[1]

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[17]

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Heck reaction.

Quantitative Data for Heck Reaction of Bromophenyl Derivatives

| Entry | Bromophenyl Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Cyclohexene | Pd(OAc)₂ (0.1) | PPh₃ (0.2) | NaOAc | DMA | 140 | 20 | 78[18] |

| 2 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ (1) | N-phenyl urea (2) | NaHCO₃ | Ionic Liquid | 180 | 12 | 74[19] |

| 3 | Aryl Bromides | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ | - | - | <3 | High[20] |

| 4 | 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | 12-24 | Varies[21] |

Experimental Protocol: Heck Reaction of 4-Bromoanisole [19]

-

Reaction Setup: To a 25 ml round-bottom flask attached to a reflux condenser, add the ionic liquid (2g), 4-bromoanisole (0.5 g, 2.7 mmol), and 2-ethylhexyl acrylate (0.73 g, 4.0 mmol).

-

Catalyst and Base Addition: Add palladium acetate (0.006 g, 0.027 mmol), N-phenyl urea (0.007 g, 0.054 mmol), and sodium bicarbonate (0.336 g, 4.0 mmol).

-

Reaction: Increase the reaction temperature to 180 °C.

-

Work-up: After 12 hours, cool the reaction to room temperature.

-

Extraction: Extract the mixture with hot toluene (3 x 10 ml).

-

Drying and Purification: Treat the combined organic layers with sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[22] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[13][23] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[22][24]

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the bromophenyl compound to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[13]

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination of Bromophenyl Derivatives

| Entry | Bromophenyl Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobiphenyl | Varies | Varies | Varies | NaOtBu | Toluene or 1,4-Dioxane | 80-110 | 4-24 | Varies[13] |

| 2 | Bromo-aromatic ring | Aniline (1.5 equiv.) | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | Varies[25] |

| 3 | 3-Bromopyridine-D4 | Varies | Varies | Varies | Varies | Varies | 80-110 | Varies | Varies[22] |

Experimental Protocol: General Buchwald-Hartwig Amination [25]

-

Reaction Setup: In a reaction vessel, mix the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 vol).

-

Degassing: Degas the mixture.

-

Reaction: Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

-

Work-up: Filter the resulting mixture through celite and concentrate the filtrate.

-

Purification: Purify the resultant residue by silica gel column chromatography to obtain the desired product.

Grignard Reagent Formation

The bromophenyl group can be readily converted into a Grignard reagent, phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.[26][27] This organometallic reagent is a powerful nucleophile and a strong base, making it a versatile intermediate in organic synthesis.[28] The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond.[27]

Quantitative Data for Grignard Reagent Formation from Bromobenzene

| Entry | Bromobenzene (equiv.) | Magnesium (equiv.) | Solvent | Initiator | Reaction Time | Product |

| 1 | 1 | 1.07 | Anhydrous Diethyl Ether | Iodine crystal | ~1 h | Phenylmagnesium bromide[28][29][30] |

| 2 | 1 | 1.05 | Anhydrous Diethyl Ether | - | - | Phenylmagnesium bromide[31][32] |

Experimental Protocol: Preparation of Phenylmagnesium Bromide [29][30]

-

Apparatus Setup: Assemble a dry 100-mL round-bottom flask with a magnetic stir bar, a Claisen adapter, a condenser with a drying tube, and an addition funnel.

-

Reagent Preparation: Weigh 1.00 g of magnesium turnings and place them in the flask. In the addition funnel, prepare a solution of 4.5 mL of dry bromobenzene in 8 mL of anhydrous diethyl ether.

-

Initiation: Add approximately 1-2 mL of the bromobenzene/ether solution to the magnesium turnings. If the reaction does not start, a small crystal of iodine can be added to initiate it.[30] The start of the reaction is indicated by the solution turning cloudy and bubbling.[30][33]

-

Addition: Once the reaction has started, slowly add the remainder of the bromobenzene/ether solution dropwise to maintain a steady reflux. This addition should take about 45 minutes.

-

Completion: After the addition is complete, rinse the addition funnel with an additional 3 mL of anhydrous diethyl ether and add it to the reaction flask. Gently reflux the mixture for an additional 15 minutes to ensure the reaction goes to completion. The Grignard reagent is then ready for use in subsequent reactions.[29]

Conclusion

The bromophenyl group is a remarkably versatile and reliable functional group in modern organic synthesis. Its predictable reactivity in a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, has solidified its importance in the synthesis of a vast array of organic molecules. The ability to fine-tune its reactivity through electronic and steric modifications further enhances its utility. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers and scientists in the ongoing development of novel synthetic methodologies and the efficient construction of complex target molecules.

References

- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]

- 2. Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents [morressier.com]

- 3. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]

- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. byjus.com [byjus.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. orgosolver.com [orgosolver.com]

- 27. brainly.com [brainly.com]

- 28. d.web.umkc.edu [d.web.umkc.edu]

- 29. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 30. prepchem.com [prepchem.com]

- 31. Organic Syntheses Procedure [orgsyn.org]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 2-(2-bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(2-bromophenyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The described method is a one-pot, three-component reaction utilizing 2-bromobenzaldehyde, glyoxal, and ammonium acetate, which is an efficient and straightforward approach to obtaining the target compound. This document includes a comprehensive experimental protocol, a summary of reagents and expected yields, and a visual representation of the synthesis workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction